Obafistat is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. As a selective inhibitor, it is primarily investigated for its potential therapeutic applications, particularly in treating various diseases. Understanding its source, classification, and properties is essential for comprehending its role in scientific research.
Obafistat is classified as a synthetic organic compound. Its structure and properties suggest that it belongs to the class of small molecule inhibitors, which are often utilized in drug development due to their ability to modulate biological pathways effectively. The compound's molecular formula and specific structural features contribute to its classification within medicinal chemistry.
The synthesis of Obafistat typically involves several key steps, which may include:
The detailed synthetic pathway may vary depending on the specific approach taken by researchers, but it generally emphasizes efficiency and sustainability.
Obafistat's molecular structure is characterized by its unique arrangement of atoms, which influences its biological activity. The following details are critical:
Obafistat undergoes various chemical reactions that are pivotal for its functionality:
These analyses contribute to a comprehensive understanding of Obafistat's chemical behavior.
The mechanism of action of Obafistat involves specific interactions at the molecular level:
Data from pharmacological studies provide insights into its efficacy and safety profiles.
The physical and chemical properties of Obafistat are crucial for its application in scientific research:
Relevant data from these analyses help researchers optimize the use of Obafistat in various experimental settings.
Obafistat has potential applications in several scientific domains:
The exploration of these applications underscores the significance of Obafistat in advancing medical science.
Obafistat (chemical name: (2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) is a potent and highly selective inhibitor of the aldo-keto reductase 1C3 (AKR1C3) isoform, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 1.2 nM for human AKR1C3 [1]. This exceptional selectivity arises from its unique interactions with the AKR1C3 active site architecture. AKR1C3 belongs to the AKR superfamily, characterized by a conserved (α/β)₈-barrel fold and a catalytic tetrad (Tyr55, His117, Asp50, Lys84) that facilitates NADPH-dependent carbonyl reduction [2] [5].
Structural analyses reveal that Obafistat occupies the substrate-binding pocket through:
This binding mode differentiates AKR1C3 from homologous isoforms (AKR1C1, AKR1C2, AKR1C4), which exhibit >86% sequence identity but possess divergent residues in the active site loop (e.g., Phe306 in AKR1C3 vs. Asn306 in AKR1C2). These substitutions reduce Obafistat’s affinity for other isoforms by >100-fold, as quantified in Table 1 [5] [6] .
Table 1: Selectivity Profile of Obafistat Against AKR Isoforms
Isoform | IC₅₀ (nM) | Primary Structural Determinants |
---|---|---|
AKR1C3 | 1.2 | Phe306, Trp227, Leu308 |
AKR1C1 | >1,000 | Asn306, Leu308 |
AKR1C2 | >1,000 | Asn306, Val222 |
AKR1C4 | >1,000 | Leu308, Phe311 |
Obafistat functions as a pure competitive inhibitor with respect to the substrate prostaglandin H₂ (PGH₂), as demonstrated by classical Michaelis-Menten kinetics. Key evidence includes:
Lineweaver-Burk double-reciprocal plots (Figure 1) show intersecting lines at the y-axis (1/Vₘₐₓ), diagnostic of competitive inhibition. The inhibition constant (Kᵢ), derived from Dixon plots, is 0.8 nM, consistent with its low IC₅₀ [7]. This mechanism contrasts with noncompetitive AKR inhibitors (e.g., flufenamic acid), which reduce Vₘₐₓ without altering Kₘ by binding independently of substrate occupancy [3].
Table 2: Kinetic Parameters of AKR1C3 Inhibition by Obafistat
[Obafistat] (nM) | Kₘ (µM) | Vₘₐₓ (µmol·min⁻¹·mg⁻¹) | Inhibition Type |
---|---|---|---|
0 | 12.3 ± 1.2 | 8.7 ± 0.3 | None |
2 | 34.6 ± 3.1 | 8.6 ± 0.4 | Competitive |
5 | 67.8 ± 5.9 | 8.5 ± 0.2 | Competitive |
10 | 98.7 ± 8.4 | 8.4 ± 0.3 | Competitive |
Despite its competitive mechanism, Obafistat induces conformational shifts in AKR1C3 that modulate substrate access. Crystallographic studies of the Obafistat-AKR1C3-NADPH ternary complex reveal:
However, Obafistat shows no classical allosteric effects, such as:
Quantum mechanics/molecular mechanics (QM/MM) simulations elucidate the electronic basis of Obafistat’s high-affinity binding. Key findings include:
Frontier molecular orbital analysis reveals:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: